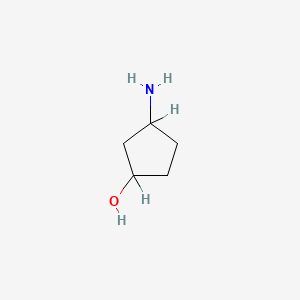

3-Aminocyclopentanol

Description

BenchChem offers high-quality 3-Aminocyclopentanol suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about 3-Aminocyclopentanol including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

3D Structure

Properties

IUPAC Name |

3-aminocyclopentan-1-ol | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C5H11NO/c6-4-1-2-5(7)3-4/h4-5,7H,1-3,6H2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

YHFYRVZIONNYSM-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CC(CC1N)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C5H11NO | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

101.15 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Foundational & Exploratory

3-Aminocyclopentanol chemical properties and synthesis

Chemical Properties, Synthesis, and Applications in Drug Discovery

Executive Summary

3-Aminocyclopentanol (CAS: 1110772-05-8 for the (1R,3S) isomer) represents a critical scaffold in modern medicinal chemistry.[1][2][3] Unlike flexible acyclic linkers, the cyclopentane ring provides conformational restriction , locking pharmacophores into bio-active vectors that enhance binding affinity and selectivity.

This guide focuses on the (1R,3S)-3-aminocyclopentanol isomer, a high-value intermediate in the synthesis of the HIV integrase inhibitor Bictegravir .[2] We will explore its physicochemical profile and detail a scalable, stereoselective synthesis route that avoids the high costs associated with traditional Vince lactam methodologies.

Chemical Properties & Physicochemical Profile[1][3][4][5][6][7][8][9][10][11]

The utility of 3-aminocyclopentanol lies in its ability to introduce polarity and hydrogen-bonding capability (via the amine and hydroxyl groups) while maintaining a lipophilic core.

Stereochemistry

The molecule possesses two chiral centers, leading to four possible stereoisomers. The cis-(1R,3S) configuration is the most pharmacologically relevant.

-

Cis-isomers: (1R,3S) and (1S,3R) – Substituents on the same face.

-

Trans-isomers: (1R,3R) and (1S,3S) – Substituents on opposite faces.

Note: In drug design, the specific vector angle between the -NH2 and -OH groups in the cis-conformation allows for unique bidentate interactions within enzyme pockets.

Physical Data Table[4][10]

| Property | Value / Description | Notes |

| Molecular Formula | C₅H₁₁NO | |

| Molecular Weight | 101.15 g/mol | |

| Appearance | Viscous colorless oil (Free base)White crystalline solid (HCl salt) | Salt form preferred for stability.[4] |

| Boiling Point | 179 °C (at 760 mmHg) | High BP due to H-bonding. |

| Solubility | High: Water, Methanol, DMSOLow: Hexane, Toluene | Amphiphilic nature. |

| pKa (Amine) | ~10.6 (Estimated) | Typical for primary cycloalkyl amines. |

| pKa (Alcohol) | ~15.1 (Predicted) | Weakly acidic. |

| Chirality | (1R,3S) | Key isomer for Bictegravir.[3][5] |

Synthesis Strategy: The Hetero Diels-Alder Approach[2]

While the Vince Lactam route (γ-lactamase resolution) is a classic pathway, it suffers from high raw material costs. A more robust, scalable method involves a Hetero Diels-Alder (HDA) reaction followed by enzymatic resolution. This route uses inexpensive cyclopentadiene and offers high atom economy.

Mechanistic Workflow

-

In-Situ Nitrosyl Generation: Oxidation of N-Boc-hydroxylamine to a transient nitroso species.

-

Hetero Diels-Alder Cycloaddition: The nitroso species reacts with cyclopentadiene to form a bicyclic oxazine.

-

Reductive Ring Opening: Cleavage of the N-O bond reveals the cis-1,4-amino alcohol core.

-

Enzymatic Resolution: Lipase-catalyzed acetylation separates the enantiomers.

Visualizing the Pathway

The following diagram illustrates the logical flow of this synthesis strategy.

Caption: Synthesis of (1R,3S)-3-aminocyclopentanol via Hetero Diels-Alder and Enzymatic Resolution.

Detailed Experimental Protocol

Objective: Synthesis of (1R,3S)-3-aminocyclopentanol hydrochloride starting from cyclopentadiene.

Phase 1: Hetero Diels-Alder Cycloaddition

-

Reagents: Cyclopentadiene (freshly cracked), N-Boc-hydroxylamine, CuCl (catalyst), 2-ethyl-2-oxazoline (ligand).

-

Solvent: Dichloromethane (DCM) or THF.

Protocol:

-

Catalyst Activation: In a reactor, charge CuCl (5 mol%) and 2-ethyl-2-oxazoline (5 mol%) in DCM. Stir under

for 30 minutes to form the active catalytic complex. -

Oxidation: Add N-Boc-hydroxylamine (1.0 eq) and cool to 0°C. Slowly add an oxidant (e.g., 30%

or air sparging depending on specific oxidant choice in patent literature) to generate the nitroso species in situ. -

Cycloaddition: Immediately add cyclopentadiene (1.5 eq) dropwise. The transient nitroso species undergoes a [4+2] cycloaddition with cyclopentadiene.

-

Workup: Stir at room temperature for 4-6 hours. Quench with saturated aqueous

. Extract with DCM, dry over

Phase 2: Reductive Ring Opening

-

Reagents: Zinc powder, Acetic acid (AcOH).[2]

-

Mechanism: Zinc inserts into the N-O bond, cleaving it to form the cis-1,4-amino alcohol relationship.

Protocol:

-

Dissolve the bicyclic intermediate in glacial acetic acid.

-

Add Zinc powder (3.0 eq) portion-wise at <30°C (exothermic reaction).

-

Stir for 12 hours. The bridgehead N-O bond cleaves, and the double bond is reduced (if not pre-reduced).

-

Filter off zinc residues. Neutralize the filtrate with NaOH and extract into ethyl acetate.

-

Result: Racemic cis-N-Boc-3-aminocyclopentanol.

Phase 3: Enzymatic Kinetic Resolution

-

Reagents: Novozym 435 (immobilized Lipase B from Candida antarctica), Vinyl Acetate (acyl donor).

-

Solvent: MTBE or Toluene.

Protocol:

-

Suspend the racemic N-Boc-alcohol in MTBE.

-

Add Vinyl Acetate (0.6 eq) and Novozym 435 (10 wt%).

-

Incubation: Shake at 30°C. The lipase selectively acetylates the (1S,3R) enantiomer, leaving the desired (1R,3S) alcohol unreacted.

-

Monitoring: Monitor conversion by HPLC. Stop when conversion reaches ~50%.

-

Separation: Filter the enzyme. Concentrate the filtrate and separate the unreacted (1R,3S)-alcohol from the acetylated ester via column chromatography or crystallization.

Phase 4: Deprotection & Salt Formation

-

Dissolve the resolved (1R,3S)-N-Boc-alcohol in isopropanol.

-

Add HCl in dioxane (4M) or generate HCl in situ (Acetyl Chloride + Alcohol).

-

Stir at room temperature until precipitation is complete.

-

Filter the white solid: (1R,3S)-3-aminocyclopentanol hydrochloride .

Applications in Drug Discovery[3]

HIV Integrase Inhibition (Bictegravir)

The primary industrial application of this scaffold is in Bictegravir . The (1R,3S)-3-aminocyclopentanol moiety acts as a rigid linker that positions the chelating pharmacophore in the optimal geometry to bind magnesium ions (

-

Mechanism: The cyclopentane ring restricts the rotation of the amine, reducing the entropic penalty upon binding.

MDM2-p53 Inhibitors

In oncology, this scaffold is used to mimic the

-

Structure-Activity Relationship (SAR): The cis-configuration allows the amine and hydroxyl groups to project vectors that mimic the

and

References

-

Synthesis of Bictegravir Intermediate: Method for Preparing (1R,3S)-3-Aminocyclopentanol Hydrochloride. Patent WO/2020/132819. Link

-

Hetero Diels-Alder Strategy: Process for the preparation of (1R,3S)-3-aminocyclopentanol hydrochloride. Patent CN112574046A. Link

- Enzymatic Resolution:Lipase-catalyzed kinetic resolution of 3-aminocyclopentanol derivatives. Journal of Molecular Catalysis B: Enzymatic. (General reference for lipase resolution of cyclic amino alcohols).

-

Physical Properties: PubChem Compound Summary for CID 21308749, (1R,3S)-3-Aminocyclopentanol. National Center for Biotechnology Information. Link[6]

Sources

- 1. chembk.com [chembk.com]

- 2. CN112574046A - Method for preparing (1R,3S) -3-aminocyclopentanol hydrochloride - Google Patents [patents.google.com]

- 3. (1S,3S)-3-Aminocyclopentanol hydrochloride | 1523530-42-8 | Benchchem [benchchem.com]

- 4. alfa-chemistry.com [alfa-chemistry.com]

- 5. (1R,3S)-3-Aminocyclopentanol | C5H11NO | CID 21308749 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 6. (1R,3S)-3-Aminocyclopentanol | C5H11NO | CID 21308749 - PubChem [pubchem.ncbi.nlm.nih.gov]

Advanced Synthesis of (1R,3S)-3-Aminocyclopentanol Hydrochloride: A Technical Guide

This guide details the preparation of (1R,3S)-3-aminocyclopentanol hydrochloride , a critical chiral scaffold used in the synthesis of the HIV integrase inhibitor Bictegravir .[1]

Executive Summary

(1R,3S)-3-Aminocyclopentanol hydrochloride (CAS: 1279032-31-3 / 126426-30-0) is a high-value chiral building block.[1][2] Its cis-1,3-disubstituted cyclopentane motif is thermodynamically challenging to synthesize with high diastereoselectivity due to the flexibility of the five-membered ring.[1] While traditional methods rely on the nucleophilic displacement of halides or epoxides (often yielding racemic trans byproducts), modern industrial protocols prioritize a Hetero-Diels-Alder (HDA) approach.[1] This route secures the cis-stereochemistry early via a rigid bicyclic intermediate, followed by enzymatic resolution to ensure enantiopurity (>99.5% ee).[1]

Retrosynthetic Analysis

The most robust pathway disconnects the target molecule into a bicyclic isoxazolidine derivative. This strategy locks the relative cis-stereochemistry of the amino and hydroxyl groups by tethering them in a bridge structure (2-oxa-3-azabicyclo[2.2.1]heptene) before the ring is cleaved.[1]

Figure 1: Retrosynthetic logic prioritizing the Hetero-Diels-Alder cycloaddition to establish cis-stereochemistry.

Core Protocol: The Hetero-Diels-Alder (HDA) Route

This protocol synthesizes the target in five steps, utilizing an in situ generated nitroso species and enzymatic resolution.[1][2]

Step 1: In Situ Nitrosyl Formation & Cycloaddition

Direct handling of nitroso compounds is hazardous.[1] This protocol generates tert-butyl nitrosoformate in situ from N-Boc-hydroxylamine, which immediately traps cyclopentadiene.[1]

-

Reagents: N-Boc-hydroxylamine, Cyclopentadiene (freshly cracked), CuCl (catalyst), 2-Ethyl-2-oxazoline (ligand).[1]

-

Solvent: Dichloromethane (DCM) or THF.[1]

-

Conditions: 20–30°C, aerobic oxidation.[1]

Mechanism: The Copper(I)/Oxazoline complex catalyzes the oxidation of the hydroxylamine to the transient nitroso species. This undergoes a [4+2] cycloaddition with cyclopentadiene to form (±)-cis-2-oxa-3-azabicyclo[2.2.1]hept-5-ene-3-carboxylic acid tert-butyl ester .[1] The bridge structure forces the oxygen and nitrogen atoms to be syn (cis) relative to the newly formed ring.

Step 2: Reductive N–O Bond Cleavage

The bicyclic ring is opened to reveal the cyclopentene core.

-

Conditions: 0–10°C, exothermic control.

-

Product: (±)-cis-4-hydroxycyclopent-2-en-1-yl carbamate .[1][2]

-

Note: The N–O bond cleavage retains the relative stereochemistry established in the bicycle.

Step 3: Enzymatic Kinetic Resolution

To isolate the (1R,3S) enantiomer from the racemate, a lipase is used to selectively acetylate the desired enantiomer (or the undesired one, depending on the enzyme).[1]

-

Enzyme: Novozym 435 (Candida antarctica Lipase B).[1]

-

Acyl Donor: Vinyl acetate.[1]

-

Solvent: MTBE or Toluene.[1]

-

Outcome: The lipase selectively acetylates the hydroxyl group of the (1R,3S) isomer (or leaves it free, specific to enzyme strain).[1] The resulting mixture of acetate and alcohol is separated via column chromatography.

Step 4: Hydrogenation

The double bond is reduced to form the saturated cyclopentane ring.

-

Reagents: H₂ (1 atm), 10% Pd/C.

-

Product: (1R,3S)-3-(tert-butoxycarbonylamino)cyclopentanol .[1]

Step 5: Deprotection & Salt Formation

The final step removes the Boc group and precipitates the hydrochloride salt.

-

Reagents: Acetyl chloride in Isopropanol (generates HCl in situ).[1][2]

-

Procedure: Dissolve the intermediate in isopropanol. Add the HCl/iPrOH solution dropwise at 0–5°C. Stir for 12 hours.

-

Purification: The product crystallizes directly from the solution. Filter and wash with cold ethyl acetate.[1]

Experimental Workflow Diagram

Figure 2: Step-by-step synthetic workflow for the Hetero-Diels-Alder route.

Comparison of Synthetic Routes

| Feature | Route A: Hetero-Diels-Alder (Recommended) | Route B: Azide Displacement (Legacy) | Route C: Vince Lactam |

| Starting Material | Cyclopentadiene (Cheap) | 2-Cyclopentenone | (-)-Vince Lactam (Expensive) |

| Stereocontrol | High (cis-selective via bicycle) | Low (Mixture of cis/trans) | High (Chiral pool) |

| Safety Profile | Moderate (Nitroso in situ) | Poor (Explosive Azides) | Good |

| Scalability | High (Industrial standard) | Low | Moderate |

| Atom Economy | High | Moderate | High |

Analytical Characterization (HCl Salt)

-

Appearance: White to off-white crystalline solid.[1]

-

Melting Point: 198–202°C (decomposes).[1]

-

Optical Rotation:

(c=1, MeOH).[1] Note: Rotation is highly sensitive to pH and concentration. -

¹H NMR (400 MHz, D₂O):

4.28–4.32 (m, 1H, CH-O), 3.61–3.67 (m, 1H, CH-N), 2.13–2.21 (m, 1H), 2.02–2.11 (m, 1H), 1.70–1.86 (m, 3H), 1.60–1.66 (m, 1H).[1] -

Stereochemical Marker: The coupling constants in the NMR spectrum confirm the cis-1,3 relationship (syn-diaxial/diequatorial averaging).[1]

Troubleshooting & Optimization

-

Moisture Sensitivity: The HCl salt is hygroscopic.[1] Store under argon in a desiccator.

-

Resolution Efficiency: If enzymatic resolution yields <45%, check the water content of the solvent. Lipases require trace water for activity but deactivate in excess water.[1]

-

Salt Crystallization: If the product oils out during Step 5, add a seed crystal and cool slowly to -10°C. Use anhydrous acetonitrile as an anti-solvent if necessary.[1]

References

-

BenchChem. (1R,3S)-3-Aminocyclopentanol Hydrochloride: A Chiral Building Block. Retrieved from [1]

-

Google Patents. Method for preparing (1R,3S)-3-aminocyclopentanol hydrochloride (CN112574046A).[1] Retrieved from

-

Google Patents. Preparation method of cis-3-amino-cyclopentanol hydrochloride (CN102633657A). Retrieved from

-

National Institutes of Health (NIH). Synthesis of cis- and trans-3-Aminocyclohexanols by Reduction of β-Enaminoketones.[1] Retrieved from [1]

-

ChemicalBook. Bictegravir (CAS 1611493-60-7) Properties and Structure. Retrieved from [1]

Sources

A Guide to the Discovery and Stereoselective Synthesis of 3-Aminocyclopentanol: A Cornerstone for Modern Therapeutics

Abstract

The chiral 3-aminocyclopentanol scaffold is a bifunctional synthon of paramount importance in medicinal chemistry. Its rigid five-membered ring, adorned with precisely oriented amino and hydroxyl groups, serves as a crucial building block for a multitude of pharmacologically active agents, most notably carbocyclic nucleoside analogues. The stereochemical arrangement of these functional groups is critical for biological activity, making the development of enantiomerically pure 3-aminocyclopentanol a significant focus of synthetic research. This technical guide provides an in-depth exploration of the historical context, stereochemical significance, and key synthetic strategies developed to access these vital chiral intermediates. We will dissect various approaches, from chiral resolution to asymmetric synthesis, and provide a detailed, field-proven protocol for a scalable, enzyme-driven synthesis of (1R,3S)-3-aminocyclopentanol hydrochloride, a key intermediate in the production of the anti-HIV drug Bictegravir.

The Strategic Importance of the 3-Aminocyclopentanol Core

The journey of aminocyclopentanols in drug discovery is rooted in the broader history of aminoglycoside antibiotics, which spurred research into carbohydrate mimetics containing amino groups.[1] While early work focused on six-membered rings, the exploration of the five-membered aminocyclopentanol core opened new avenues, particularly in antiviral research.[1] The fundamental value of this scaffold lies in its role as a precursor to carbocyclic nucleosides. In these analogues, the furanose sugar ring of a natural nucleoside is replaced by a cyclopentane ring.[2][3] This seemingly subtle modification has profound consequences:

-

Enhanced Metabolic Stability: The C-C bonds of the cyclopentane ring are impervious to the glycosidic bond cleavage typically carried out by phosphorylase enzymes, leading to improved pharmacokinetic profiles.[2][4]

-

Conformational Constraint: The rigid ring system mimics the puckered conformation of the natural furanose ring, allowing it to be recognized by viral enzymes.

-

Novel Structure-Activity Relationships (SAR): The absence of the ring oxygen alters the molecule's electronic and conformational properties, enabling the development of agents that can overcome drug resistance mechanisms.[4]

Chirality is the defining feature that dictates the therapeutic efficacy of these molecules.[5][6] 3-Aminocyclopentanol possesses two chiral centers, giving rise to four possible stereoisomers. The therapeutic activity is often confined to a single enantiomer, while others may be inactive or even cause undesirable side effects.[5][7] Therefore, the central challenge for chemists has been the development of stereocontrolled and enantioselective syntheses to access these specific, biologically active isomers.[1]

Caption: Stereoisomers of 3-aminocyclopentanol.

An Overview of Synthetic Strategies

The synthesis of enantiomerically pure 3-aminocyclopentanol has evolved significantly, moving from inefficient classical methods to highly sophisticated catalytic approaches. The choice of strategy is often a balance between cost, scalability, stereochemical control, and safety.

Caption: Major synthetic routes to chiral 3-aminocyclopentanol.

2.1. Chiral Pool Synthesis

This strategy leverages naturally occurring chiral molecules as starting materials. A prominent example involves using (-)-Vince lactam. While this approach provides excellent control over stereochemistry, its industrial application is often hampered by the high cost and limited availability of the chiral starting material.[8] This economic barrier makes it less favorable for large-scale production of many pharmaceutical intermediates.[9]

2.2. Resolution of Racemates

Resolution remains a workhorse strategy in industrial synthesis. This approach involves synthesizing a racemic or diastereomeric mixture of the aminocyclopentanol and then separating the desired enantiomer.

-

Chemical Resolution: This classical method uses a chiral resolving agent, such as a chiral acid, to form diastereomeric salts that can be separated by crystallization. However, the efficiency can be low, and finding a suitable resolving agent can be empirical and time-consuming.[9]

-

Enzymatic (Kinetic) Resolution: This has emerged as a powerful and highly efficient alternative. Enzymes, particularly lipases, can selectively acylate one enantiomer of a racemic mixture, allowing for the easy separation of the acylated product from the unreacted enantiomer.[8] This method is prized for its high enantioselectivity (>99% e.e.) and mild, environmentally benign reaction conditions, making it highly suitable for industrial-scale synthesis.[10][11]

The primary drawback of any kinetic resolution is the theoretical maximum yield of 50% for the desired enantiomer, as the other half of the racemic starting material is consumed or discarded.[9]

2.3. Asymmetric Synthesis

The most elegant and atom-economical approach is asymmetric synthesis, where the desired chirality is installed directly from achiral or prochiral precursors using a chiral catalyst or auxiliary.[12]

-

Hetero-Diels-Alder Reaction: A powerful strategy involves the cycloaddition of cyclopentadiene with a nitrogen-containing dienophile.[8] This can be rendered asymmetric by using a chiral auxiliary on the dienophile, constructing the cyclopentane ring and its stereocenters in a controlled manner.[9]

-

Catalytic C-H Amination: More recent advances include palladium-catalyzed allylic C-H amination reactions, which can directly install a nitrogen atom onto a pre-existing cyclopentene scaffold with high selectivity, providing a streamlined route to syn-1,3-amino alcohol motifs.[13]

While often more complex to develop, asymmetric methods are highly desirable as they can theoretically convert 100% of the starting material to the desired enantiomer.

Application Highlight: Synthesis of (1R,3S)-3-Aminocyclopentanol for Bictegravir

The (1R,3S) stereoisomer of 3-aminocyclopentanol hydrochloride is a pivotal intermediate in the synthesis of Bictegravir, an integrase strand transfer inhibitor used for the treatment of HIV-1 infection.[8][9] An innovative and scalable synthesis has been developed that combines a hetero-Diels-Alder reaction to form the racemic core, followed by a highly efficient enzymatic resolution.[8]

Detailed Synthetic Workflow and Protocol

This process provides a robust and cost-effective route to high-purity (1R,3S)-3-aminocyclopentanol hydrochloride, avoiding the use of expensive chiral starting materials.[8]

Caption: Industrial synthesis of (1R,3S)-3-aminocyclopentanol HCl.[8]

Experimental Protocol: Lipase-Catalyzed Resolution and Synthesis of (1R,3S)-3-Aminocyclopentanol Hydrochloride

This protocol is adapted from the process described in patent CN112574046A. It should only be performed by trained chemists in a suitable laboratory setting with appropriate safety precautions.[8]

Step 1 & 2: Synthesis of Racemic Precursor (cis-(+/-)-N-[4-Hydroxycyclopent-2-en-1-yl]carbamic acid tert-butyl ester)

-

Hetero-Diels-Alder Reaction: Tert-butyl carbonate-protected hydroxylamine is oxidized in situ to its corresponding nitrosyl compound, which then undergoes a hetero-Diels-Alder reaction with cyclopentadiene. This efficiently constructs the five-membered ring with the nitrogen and oxygen functionalities in a cis relationship.

-

Selective Reduction: The resulting cycloadduct is treated with zinc powder in acetic acid. This system selectively reduces the weak N-O bond, yielding the racemic amino alcohol precursor. The causality here is the chemoselectivity of the Zn/AcOH system, which reduces the N-O bond without affecting the C=C double bond, preserving it for a later hydrogenation step.

Step 3: Enzymatic Kinetic Resolution

-

Reaction Setup: The racemic amino alcohol precursor from the previous step is dissolved in a suitable organic solvent.

-

Enzyme and Acyl Donor Addition: A commercially available lipase (e.g., from Candida antarctica) and an acyl donor, vinyl acetate, are added to the solution.

-

Selective Acylation: The reaction is stirred at room temperature. The lipase selectively catalyzes the acetylation of the hydroxyl group of one enantiomer (the (+)-enantiomer), leaving the desired (-)-enantiomer unreacted. This enzymatic selectivity is the core of the entire chiral synthesis, providing a highly efficient method for separating the enantiomers.

-

Workup and Separation: After the reaction reaches approximately 50% conversion, the enzyme is filtered off. The acylated (+)-enantiomer and the unreacted (-)-enantiomer are then separated using standard chromatographic techniques.

Step 4: Hydrogenation of the Double Bond

-

Reaction Setup: The separated, acylated (+)-enantiomer is dissolved in a solvent like methanol or ethyl acetate.

-

Catalyst Addition: A palladium on carbon catalyst (Pd/C, 5-10 wt%) is added.

-

Hydrogenation: The mixture is subjected to a hydrogen atmosphere (typically 1-10 atm) and stirred until the reaction is complete. The Pd/C catalyzes the syn-addition of hydrogen across the double bond from the less sterically hindered face, yielding the saturated cyclopentane ring.

-

Workup: The catalyst is removed by filtration, and the solvent is evaporated to yield the saturated, protected amino alcohol.

Step 5: Deacetylation

-

Reaction Setup: The product from Step 4 is dissolved in methanol.

-

Base Addition: An aqueous solution of a base, such as lithium hydroxide (LiOH), is added.

-

Saponification: The mixture is stirred at room temperature for several hours to saponify the acetate ester, yielding the free hydroxyl group.

-

Workup: The methanol is removed under reduced pressure, and the product is extracted into an organic solvent (e.g., ethyl acetate), washed, dried, and concentrated to yield the pure, N-Boc protected (1R,3S)-3-aminocyclopentanol.

Step 6: Deprotection and Hydrochloride Salt Formation

-

Acidic Solution Preparation: Acetyl chloride is added dropwise to cooled isopropanol to generate a solution of hydrogen chloride in situ. This is a common and convenient method for preparing anhydrous HCl solutions.

-

Deprotection: The N-Boc protected amino alcohol from Step 5, dissolved in isopropanol, is added dropwise to the HCl solution. The strongly acidic conditions cleave the tert-butoxycarbonyl (Boc) protecting group.

-

Crystallization and Isolation: The reaction is stirred, during which the hydrochloride salt of the product, being insoluble in isopropanol, crystallizes out of the solution. The system is cooled to maximize precipitation.

-

Final Product: The white solid is collected by filtration, washed with cold isopropanol, and dried to afford the target compound, (1R,3S)-3-aminocyclopentanol hydrochloride, with high chemical and optical purity.

| Step | Key Transformation | Typical Reagents | Reported Yield | Optical Purity (e.e.) |

| 3 | Enzymatic Resolution | Lipase, Vinyl Acetate | ~45% (for each isomer) | >99% |

| 4 | Hydrogenation | H₂, Pd/C | >99% | Maintained |

| 5 | Deacetylation | LiOH, Methanol | 90% | Maintained |

| 6 | Deprotection/Salt Formation | HCl in Isopropanol | 80% | Maintained |

| Yields are based on the specific examples reported in patent CN112574046A and may vary.[8] |

Conclusion and Future Perspectives

The chiral 3-aminocyclopentanol core represents a triumph of synthetic chemistry in service of medicine. The evolution of its synthesis from costly chiral pool methods to efficient, scalable chemo-enzymatic routes underscores the drive for sustainable and economical pharmaceutical manufacturing. The protocol detailed herein, which marries a classic cycloaddition with a modern biocatalytic resolution, exemplifies a field-proven strategy for producing this vital building block with exceptional purity.[8]

Future research will likely focus on developing fully asymmetric catalytic routes that bypass the 50% yield limitation of kinetic resolutions. Advances in transition-metal catalysis, particularly in C-H functionalization and asymmetric hydrogenation, hold the promise of even more direct and atom-economical pathways.[13] As our understanding of biocatalysis deepens, the engineering of novel enzymes could lead to deracemization processes or direct asymmetric synthesis from achiral precursors, further refining the production of this indispensable chiral scaffold.[14][15]

References

- (1R,3S)

- (1R,3R)-3-Aminocyclopentanol | Chiral Building Block. Benchchem.

- (1S,3S)-3-Aminocyclopentanol Hydrochloride: A Chiral Scaffold for Novel Antiviral Agents. Benchchem.

- Method for preparing (1R,3S) -3-aminocyclopentanol hydrochloride. Google Patents.

- A Look at the Importance of Chirality in Drug Activity: Some Signific

- Emerging Applications of Chiral Switching in Drug Discovery and Development. Journal of Chemical and Pharmaceutical Research.

- Preparation method of cis-3-amino-cyclopentanol hydrochloride. Google Patents.

- Preparation method of (1R,3S) -3-amino-1-cyclopentanol and salt thereof.

- Chiral Drugs: A twisted tale in pharmaceuticals. Chiralpedia.

- Biocatalytic Synthesis of Chiral Alcohols and Amino Acids for Development of Pharmaceuticals.

- Biocatalytic Synthesis of Chiral Alcohols and Amino Acids for Development of Pharmaceuticals. PubMed Central.

- Stereoselective Syntheses of Carbocyclic Nucleosides. University of Hamburg, Department of Chemistry.

- Recent progress for the synthesis of selected carbocyclic nucleosides. PubMed.

- Asymmetric Synthesis of Chiral Alcohols for API Production using Microorganisms - A Mini Review. Research Journal of Pharmacy and Technology.

- Allylic C—H Amination for the Preparation of syn-1,3-Amino Alcohol Motifs.

- Direct catalytic asymmetric synthesis of α-chiral primary amines. Royal Society of Chemistry Publishing.

- Enzymatic Routes for Chiral Amine Synthesis: Protein Engineering and Process Optimiz

Sources

- 1. (1R,3R)-3-Aminocyclopentanol | Chiral Building Block [benchchem.com]

- 2. pdf.benchchem.com [pdf.benchchem.com]

- 3. Recent progress for the synthesis of selected carbocyclic nucleosides - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. Stereoselective Syntheses of Carbocyclic Nucleosides : Department of Chemistry : University of Hamburg [chemie.uni-hamburg.de]

- 5. mdpi.com [mdpi.com]

- 6. Chiral Drugs: A twisted tale in pharmaceuticals – Chiralpedia [chiralpedia.com]

- 7. pdf.benchchem.com [pdf.benchchem.com]

- 8. CN112574046A - Method for preparing (1R,3S) -3-aminocyclopentanol hydrochloride - Google Patents [patents.google.com]

- 9. CN110862325B - Preparation method of (1R,3S) -3-amino-1-cyclopentanol and salt thereof - Google Patents [patents.google.com]

- 10. Biocatalytic Synthesis of Chiral Alcohols and Amino Acids for Development of Pharmaceuticals - PMC [pmc.ncbi.nlm.nih.gov]

- 11. rjptonline.org [rjptonline.org]

- 12. Direct catalytic asymmetric synthesis of α-chiral primary amines - Chemical Society Reviews (RSC Publishing) [pubs.rsc.org]

- 13. Allylic C—H Amination for the Preparation of syn-1,3-Amino Alcohol Motifs - PMC [pmc.ncbi.nlm.nih.gov]

- 14. researchgate.net [researchgate.net]

- 15. Enzymatic Routes for Chiral Amine Synthesis: Protein Engineering and Process Optimization - PMC [pmc.ncbi.nlm.nih.gov]

Physicochemical Profiling & Stereochemical Resolution of 3-Aminocyclopentanol Isomers

This guide details the physicochemical distinctions, stereochemical definitions, and separation protocols for the isomers of 3-aminocyclopentanol. It is designed for medicinal chemists and process engineers optimizing chiral scaffolds for drug development.

Executive Summary

3-Aminocyclopentanol is a bifunctional chiral scaffold critical to the synthesis of next-generation antiretrovirals (e.g., Bictegravir) and MDM2-p53 inhibitors. Its utility lies in the rigid cyclopentane ring, which locks the amino and hydroxyl pharmacophores into specific vectors. However, this rigidity introduces complex stereochemical challenges. The molecule exists as four stereoisomers (two diastereomeric pairs), each exhibiting distinct solubility, lipophilicity, and hydrogen-bonding behaviors. This guide provides the definitive physicochemical profile and validated separation protocols for these isomers.

The Stereochemical Landscape

The 3-aminocyclopentanol scaffold possesses two chiral centers at C1 and C3, generating four stereoisomers. Understanding the spatial relationship between the hydroxyl (-OH) and amino (-NH₂) groups is prerequisite for effective separation.

-

Cis-Diastereomers: The -OH and -NH₂ groups reside on the same face of the cyclopentane ring.

-

Trans-Diastereomers: The -OH and -NH₂ groups reside on opposite faces.

Stereochemical Hierarchy

The following diagram illustrates the relationship between the isomers and their classification.

Figure 1: Stereochemical hierarchy of 3-aminocyclopentanol isomers.

Physicochemical Profiling

The cis and trans diastereomers exhibit divergent properties due to their ability (or inability) to form intramolecular hydrogen bonds.

Comparative Properties Table

| Property | Cis-3-Aminocyclopentanol | Trans-3-Aminocyclopentanol | Causality |

| Configuration | (1R, 3S) / (1S, 3R) | (1R, 3R) / (1S, 3S) | Relative stereochemistry |

| Intramolecular H-Bond | Yes (Strong) | No (Sterically hindered) | 1,3-diaxial/pseudo-diaxial proximity |

| LogP (Predicted) | ~0.2 to 0.5 | ~ -0.4 to -0.1 | Internal H-bond masks polarity in cis |

| Boiling Point | Lower (More volatile) | Higher (Less volatile) | Trans forms intermolecular networks |

| Melting Point (HCl salt) | 93–96 °C [(1R,3S)] | Varies (often higher) | Crystal lattice packing efficiency |

| pKa (Amine) | ~9.4 | ~9.7 | H-bond stabilization of free base in cis |

The Intramolecular Hydrogen Bond Effect

The defining physicochemical feature of the cis-isomer is the capacity for intramolecular hydrogen bonding between the amine nitrogen and the hydroxyl proton.

-

Mechanism: In the cis configuration, the cyclopentane ring can adopt a "twist-envelope" conformation that brings the -OH and -NH₂ groups into proximity (approx. 2.8 Å).

-

Consequence: This internal bond "masks" the polar groups from the solvent. Consequently, the cis isomer is more lipophilic (higher LogP) and often elutes faster on polar stationary phases (e.g., silica) compared to the trans isomer, which engages in extensive intermolecular hydrogen bonding with the silica surface.

Experimental Protocols

Protocol A: Separation of Diastereomers (Flash Chromatography)

This protocol separates the cis and trans diastereomers from a crude reduction mixture.

Principle: Exploits the polarity difference driven by intramolecular hydrogen bonding. Stationary Phase: Silica Gel (230–400 mesh).[9] Mobile Phase: Dichloromethane (DCM) / Methanol (MeOH) / Ammonium Hydroxide (NH₄OH).

-

Preparation: Dissolve crude 3-aminocyclopentanol (10 g) in minimal DCM/MeOH (95:5).

-

Elution Gradient:

-

Start: 95:4.5:0.5 (DCM:MeOH:NH₄OH).

-

Ramp to: 90:9:1 over 20 column volumes (CV).

-

-

Fraction Collection:

-

Validation: Analyze fractions via TLC (Stain: Ninhydrin). Cis isomer typically shows a higher R_f value.

Protocol B: Resolution of Enantiomers (Crystallization)

To isolate the pharmacologically active (1R, 3S) enantiomer from the racemic cis mixture.

Reagent: D-Tartaric Acid or (-)-O,O'-Dibenzoyl-L-tartaric acid. Solvent: Ethanol/Water (9:1).

-

Salt Formation: Dissolve racemic cis-3-aminocyclopentanol (1.0 eq) in refluxing Ethanol/Water.

-

Addition: Add D-Tartaric acid (1.0 eq) slowly.

-

Crystallization: Cool slowly to room temperature, then to 4°C for 12 hours.

-

Filtration: Collect the precipitate. The diastereomeric salt of the (1R, 3S) isomer typically crystallizes preferentially (verify specific resolving agent via small-scale screen).

-

Free Basing: Suspend salt in DCM, treat with 1M NaOH, separate organic layer, dry over Na₂SO₄, and concentrate.

Workflow Visualization

Figure 2: Workflow for the isolation of (1R, 3S)-3-aminocyclopentanol.

Analytical Characterization

Distinguishing the isomers requires careful analysis of NMR coupling constants (

-

1H NMR (D₂O or CDCl₃):

-

Cis-Isomer: The H1 and H3 protons are in a cis-1,3 relationship. In the dominant envelope conformation, this often results in distinct multiplet patterns compared to the trans isomer due to symmetry elements.

-

Trans-Isomer: The H1 and H3 protons are trans. Look for the coupling constant between H1/H3 and the adjacent methylene protons (H2).

-

-

13C NMR:

-

The C1 and C3 signals will shift depending on the stereochemical environment. The cis isomer often shows upfield shifts for C2 (the methylene between functional groups) due to the "gamma-gauche" effect if the ring is puckered significantly.

-

References

-

National Center for Biotechnology Information. (2025). PubChem Compound Summary for CID 21308749, (1R,3S)-3-Aminocyclopentanol. Retrieved from [Link]

-

National Center for Biotechnology Information. (2025). PubChem Compound Summary for CID 22827986, (1R,3R)-3-Aminocyclopentanol. Retrieved from [Link]

Sources

- 1. lookchem.com [lookchem.com]

- 2. (1R,3S)-3-Aminocyclopentanol | C5H11NO | CID 21308749 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 3. (1S,3S)-3-Aminocyclopentanol hydrochloride | 1523530-42-8 | Benchchem [benchchem.com]

- 4. 3-Aminocyclopentanol | CAS#:1110772-05-8 | Chemsrc [chemsrc.com]

- 5. (1R,3R)-3-Aminocyclopentanol | C5H11NO | CID 22827986 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 6. abcr.com [abcr.com]

- 7. Page loading... [guidechem.com]

- 8. combi-blocks.com [combi-blocks.com]

- 9. Synthesis of cis- and trans-3-Aminocyclohexanols by Reduction of β-Enaminoketones - PMC [pmc.ncbi.nlm.nih.gov]

- 10. americanelements.com [americanelements.com]

Technical Monograph: Spectroscopic Characterization of (1S,3S)-3-Aminocyclopentanol Hydrochloride

The following technical guide is structured as a high-level monograph for drug development professionals. It synthesizes spectroscopic data, stereochemical validation strategies, and experimental protocols for (1S,3S)-3-Aminocyclopentanol Hydrochloride .

Executive Summary & Stereochemical Context

(1S,3S)-3-Aminocyclopentanol hydrochloride (CAS: 1279032-31-3 for the generic/isomer family; specific isomer CAS may vary by vendor) is a critical chiral scaffold used in the synthesis of carbocyclic nucleoside analogs and proteolysis-targeting chimeras (PROTACs).

Critical Stereochemical Distinction: Researchers must distinguish the target (1S,3S) isomer from its diastereomer, (1R,3S).

-

(1S,3S)-Isomer: The Trans diastereomer. The hydroxyl (-OH) and amine (-NH₂) groups are on opposite faces of the cyclopentane ring average plane (pseudo-axial/pseudo-equatorial relationship). This isomer is chiral .[1][2]

-

(1R,3S)-Isomer: The Cis diastereomer.[3][4] The -OH and -NH₂ groups reside on the same face. This isomer is often the dominant impurity in non-stereoselective reductions.

This guide provides the spectroscopic signature to validate the (1S,3S) trans configuration and quantify diastereomeric purity.

Structural Elucidation Strategy

To confirm the (1S,3S) structure, a multi-modal approach is required. Mass spectrometry confirms the molecular weight, but NMR (specifically NOE experiments) is the only definitive method to assign relative stereochemistry (cis vs. trans) without X-ray crystallography.

Analytical Workflow

The following diagram outlines the logical flow for validating the material from crude synthesis to final salt formation.

Figure 1: Analytical workflow for the isolation and validation of (1S,3S)-3-Aminocyclopentanol HCl.

Spectroscopic Data Profile

Nuclear Magnetic Resonance (NMR)

Solvent: Deuterium Oxide (D₂O) is recommended to eliminate exchangeable proton signals (-OH, -NH₃⁺), simplifying the spectrum to the carbon-bound protons. Frequency: 400 MHz or higher recommended for resolving ring methylene multiplets.

Comparative Data: Trans (Target) vs. Cis (Impurity)

The table below contrasts the expected signals of the (1S,3S) trans isomer against the (1R,3S) cis reference standard [1, 5].

| Proton Assignment | Chemical Shift (δ ppm) - (1R,3S) Cis [Ref] | Expected Shift (δ ppm) - (1S,3S) Trans | Multiplicity & Coupling |

| H-1 (CH-OH) | 4.28 – 4.32 | 4.15 – 4.25 | Multiplet (tt or dddd) |

| H-3 (CH-NH₃⁺) | 3.61 – 3.67 | 3.50 – 3.60 | Multiplet (tt or dddd) |

| H-2 (CH₂) | 2.13 – 2.21 | 2.00 – 2.30 | Complex Multiplet |

| H-4/H-5 (Ring) | 1.60 – 2.11 | 1.50 – 2.10 | Overlapping Multiplets |

Key Diagnostic Feature:

-

Cis (1R,3S): Exhibits a strong NOE correlation between H-1 and H-3 due to their spatial proximity (same face).

-

Trans (1S,3S): Absence of NOE correlation between H-1 and H-3. H-1 will instead show NOE correlations to the alpha protons of the adjacent methylenes.

Infrared Spectroscopy (IR)

Method: KBr Pellet or ATR.

-

3250 – 3450 cm⁻¹: O-H stretching (Broad, strong).

-

2800 – 3100 cm⁻¹: N-H stretching of primary ammonium salt (-NH₃⁺). This band is typically broad and overlaps with C-H stretches.

-

1580 – 1610 cm⁻¹: N-H bending (scissoring) of -NH₃⁺.

-

1050 – 1100 cm⁻¹: C-O stretching (secondary alcohol).

Mass Spectrometry (ESI-MS)

Mode: Positive Ion Mode (ESI+).

-

m/z (Observed): 102.1 [M+H]⁺ (Calculated for C₅H₁₂NO⁺).

-

Note: The HCl salt will dissociate in the MS source; the chloride ion (m/z 35/37) may be visible in negative mode but is not diagnostic of the organic structure.

Experimental Protocols

Protocol A: NMR Sample Preparation for Stereochemical Assignment

Purpose: To ensure clear resolution of the methine protons for NOE analysis.

-

Mass: Weigh 10–15 mg of the hydrochloride salt.

-

Solvent: Dissolve in 0.6 mL of D₂O (99.9% D).

-

Note: Do not use DMSO-d₆ for NOE studies of the salt unless necessary, as the viscosity broadens lines and the exchangeable protons can complicate the 3.0–4.5 ppm region.

-

-

Filtration: Filter through a cotton plug within the pipette to remove insoluble micro-particulates that cause magnetic inhomogeneity.

-

Acquisition:

-

Run standard ¹H (16 scans).

-

Run 1D-NOESY irradiating the H-1 signal (~4.2 ppm).

-

-

Interpretation: If irradiation of H-1 enhances H-3 (~3.6 ppm), the sample is Cis . If no enhancement is observed, it is Trans .

Protocol B: Determination of Specific Rotation

Purpose: To validate enantiomeric purity (distinguishing 1S,3S from 1R,3R).

-

Preparation: Prepare a 1.0% w/v solution (c = 1.0) in Methanol (MeOH).[1]

-

Blanking: Blank the polarimeter with pure HPLC-grade Methanol.

-

Measurement: Measure rotation at 20°C using the Sodium D-line (589 nm).

-

Reference: Compare against the Certificate of Analysis (CoA) of the specific chiral standard.

-

Note: Literature values for the cis isomer are often small (e.g., [α]D ≈ -0.12° [1]). The trans isomer typically exhibits a distinct rotation value. Ensure the sign matches the (1S,3S) reference.[3]

-

Stereochemical Logic Visualization

The following diagram illustrates the NOE interactions used to distinguish the isomers.

Figure 2: Nuclear Overhauser Effect (NOE) correlations distinguishing Cis (1R,3S) from Trans (1S,3S) isomers.

References

-

PubChem. (1R,3S)-3-Aminocyclopentanol hydrochloride (Compound Summary). National Library of Medicine. Retrieved from [Link]

- Google Patents.Method for preparing (1R,3S)-3-aminocyclopentanol hydrochloride (CN112574046A).

- Google Patents.Preparation method of (1R,3S)-3-amino-1-cyclopentanol and salt thereof (CN110862325B). (Contains detailed NMR data for the cis-isomer).

Sources

- 1. (1S,3S)-3-Aminocyclopentanol hydrochloride | 1523530-42-8 | Benchchem [benchchem.com]

- 2. CN112574046A - Method for preparing (1R,3S) -3-aminocyclopentanol hydrochloride - Google Patents [patents.google.com]

- 3. 3-Aminocyclopentanol hydrochloride | C5H12ClNO | CID 19818428 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 4. (1r,3s)-3-Aminocyclopentanol hydrochloride | C5H12ClNO | CID 56845289 - PubChem [pubchem.ncbi.nlm.nih.gov]

Stereochemistry of 3-Aminocyclopentanol and Its Derivatives

Executive Summary: The Scaffold of Choice

In the realm of modern medicinal chemistry, 3-aminocyclopentanol has transcended its status as a simple building block to become a "privileged scaffold."[1] Its rigidity, defined by the cyclopentane envelope, offers a precise vector for displaying pharmacophores—most notably seen in the integrase strand transfer inhibitor (INSTI) Bictegravir (Gilead Sciences).[1]

This guide dissects the stereochemical intricacies of 3-aminocyclopentanol, focusing on the (1R,3S) isomer.[1][2][3][4] We move beyond basic synthesis to explore the Hetero-Diels-Alder (HDA) strategy, a route that secures stereocontrol through bicyclic intermediates, and validate it with enzymatic kinetic resolution.[1]

Stereochemical Matrix & Conformational Analysis

The Four Isomers

3-Aminocyclopentanol possesses two chiral centers (C1 and C3).[1][2][4] Unlike cyclohexane, where chair flips are distinct, the cyclopentane ring exists in a dynamic equilibrium of "envelope" and "twist" conformations.[1]

| Isomer Pair | Configuration | Relationship | Key Feature |

| Cis | (1S,3S) / (1R,3R) | Enantiomers | Substituents on same face.[1][2][4] Pseudo-diequatorial preference. |

| Trans | (1R,3S) / (1S,3R) | Enantiomers | Substituents on opposite faces.[2][4] (1R,3S) is the Bictegravir intermediate.[1][2][3] |

Intramolecular Hydrogen Bonding (IMHB)

The conformational stability of these isomers is heavily influenced by IMHB.[1]

-

Cis-1,3 Isomers: The geometric distance between the C1-OH and C3-NH₂ in the cis configuration allows for a stabilizing intramolecular hydrogen bond (OH[1]···N or NH···O). This locks the ring into a specific envelope conformation where both substituents occupy pseudo-equatorial positions to minimize 1,3-diaxial-like repulsion while maintaining the H-bond.[1]

-

Trans-1,3 Isomers: The trans geometry places the substituents on opposite faces, geometrically precluding direct IMHB.[1] Consequently, these isomers are more flexible and more reliant on solvent interactions, often making them more soluble in polar media but harder to crystallize than their cis counterparts.[1]

Strategic Synthesis: The Hetero-Diels-Alder Route[1][3]

Direct functionalization of cyclopentanone often leads to poor diastereoselectivity.[1] The authoritative route for high-fidelity synthesis of the cis-1,3 or trans-1,3 core is the Hetero-Diels-Alder (HDA) reaction of cyclopentadiene with a nitroso species.[1]

Mechanism and Logic[1][5]

-

Cycloaddition: Cyclopentadiene reacts with an acyl nitroso species (generated in situ) to form a bridged bicyclic oxazine (2-oxa-3-azabicyclo[2.2.1]hept-5-ene).[1]

-

Regioselectivity: The nitroso group adds across the 1,4-positions of the diene.[1]

-

Stereocontrol: The bicyclic nature of the intermediate rigidly fixes the relative stereochemistry of the oxygen and nitrogen atoms cis to the bridge.[1]

-

Ring Opening: Reductive cleavage of the N–O bond releases the bridge, yielding the cis-4-aminocyclopent-2-enol derivative (which corresponds to a 1,3-relationship in the saturated ring).[1]

Caption: Logical flow of the Hetero-Diels-Alder strategy converting achiral precursors into resolved chiral 1,3-amino alcohol derivatives.[1]

Experimental Protocol: Synthesis of (1R,3S)-3-Aminocyclopentanol Precursor

Objective: Synthesis of cis-N-Boc-4-aminocyclopent-2-enol via HDA and Enzymatic Resolution. Scale: Pilot (10 g basis). Safety: Nitroso compounds are reactive; perform in a fume hood.

Phase 1: In Situ HDA Cycloaddition

-

Reagents: Cyclopentadiene (freshly cracked, 1.5 eq), N-Boc-hydroxylamine (1.0 eq), Sodium Periodate (NaIO₄, 1.2 eq) or Copper(II) Chloride/2-ethyl-2-oxazoline catalyst system (for catalytic air oxidation).

-

Expert Insight: The catalytic CuCl₂ route is preferred for scale-up to avoid stoichiometric periodate waste.[1]

-

-

Setup: Charge a reactor with N-Boc-hydroxylamine and catalyst in MeOH/THF.

-

Addition: Slowly add Cyclopentadiene at 0°C.

-

Reaction: The oxidant converts the hydroxylamine to the nitroso species Boc-N=O, which is immediately trapped by the diene.[1]

-

Validation: TLC (Hexane/EtOAc 3:1) shows disappearance of hydroxylamine.

-

Workup: Filter catalyst, concentrate, and flash chromatography (silica) to yield the bicyclic adduct (white solid).

Phase 2: Reductive Ring Opening (N-O Cleavage)

-

Reagents: Zinc dust (activated, 3.0 eq), Acetic Acid (AcOH).

-

Procedure: Dissolve bicyclic adduct in AcOH/THF (1:1). Cool to 0°C. Add Zn dust portion-wise (exothermic).

-

Mechanism: Zn inserts into the N-O bond, cleaving it to form the cis-1,4-amino alcohol (relative to the old bridge positions).[1] Note: In the cyclopentene ring numbering, this is 4-aminocyclopent-2-enol.[1]

-

Workup: Filter Zn residues through Celite. Neutralize filtrate with NaHCO₃. Extract with DCM.

-

Product: Racemic cis-N-Boc-4-aminocyclopent-2-enol.[1]

Phase 3: Enzymatic Kinetic Resolution

To obtain the pure enantiomer required for drug synthesis (often the (1R,3S) equivalent after hydrogenation).[1]

-

Enzyme: Novozym 435 (Immobilized Candida antarctica Lipase B).

-

Acyl Donor: Vinyl Acetate (3.0 eq).

-

Solvent: MTBE or Toluene (anhydrous).

-

Protocol: Suspend racemic alcohol and enzyme in solvent. Add Vinyl Acetate.[5] Stir at 30°C.

-

Monitoring: Monitor Enantiomeric Excess (ee) via Chiral HPLC (e.g., Chiralpak AD-H). The enzyme selectively acetylates one enantiomer (typically the (1R)-OH).[1]

-

Separation: Filter enzyme. Separate the Acetate (product) from the unreacted Alcohol (substrate) via column chromatography.

-

Final Step (Hydrogenation): The double bond is reduced (Pd/C, H₂) to yield the saturated 3-aminocyclopentanol core.[1]

Data Summary: Physical Properties

| Property | (1R,3S)-3-Aminocyclopentanol HCl | Notes |

| CAS No. | 1279032-31-3 | Salt form is most stable.[1] |

| Appearance | White to off-white solid | Hygroscopic.[1] |

| Melting Point | 192 - 195 °C | Sharp melting point indicates high purity.[1] |

| Solubility | Water, Methanol, DMSO | Insoluble in non-polar solvents (Hexane).[1] |

| Chirality | [α]D ≈ -12.5° (c=1, MeOH) | Specific rotation varies by salt/solvent. |

References

-

BenchChem. (1R,3S)-3-Aminocyclopentanol Hydrochloride: A Chiral Building Block for Pharmaceutical Innovation. Retrieved from

-

World Intellectual Property Organization (WIPO). WO/2020/132819: Method for Preparing (1R,3S)-3-Aminocyclopentanol Hydrochloride.[1] Retrieved from

-

National Institutes of Health (NIH). Synthesis of cis- and trans-3-Aminocyclohexanols by Reduction of β-Enaminoketones.[1] (Analogous stereochemical validation). Retrieved from

-

Google Patents. CN112574046A: Method for preparing (1R,3S)-3-aminocyclopentanol hydrochloride.[1][3] Retrieved from

-

Cayman Chemical. (1R,3S)-3-Amino-cyclopentanol Product Data. Retrieved from

Sources

- 1. CN110862325B - Preparation method of (1R,3S) -3-amino-1-cyclopentanol and salt thereof - Google Patents [patents.google.com]

- 2. pdf.benchchem.com [pdf.benchchem.com]

- 3. CN112574046A - Method for preparing (1R,3S) -3-aminocyclopentanol hydrochloride - Google Patents [patents.google.com]

- 4. pdf.benchchem.com [pdf.benchchem.com]

- 5. jocpr.com [jocpr.com]

In-Depth Technical Guide: Starting Materials and Synthetic Pathways for 3-Aminocyclopentanol

Executive Summary

3-Aminocyclopentanol is a critical chiral building block in the pharmaceutical industry, serving as the carbocyclic core for several antiretroviral agents (e.g., Bictegravir) and carbocyclic nucleosides. Its structural rigidity and the presence of two stereocenters (C1 and C3) make the selection of starting materials pivotal for controlling diastereoselectivity (cis vs. trans) and enantiopurity.

This guide moves beyond simple recipe listing to analyze the strategic selection of starting materials . We classify synthetic routes into three tiers:

-

Industrial Asymmetric Route: High-throughput synthesis using Cyclopentadiene .

-

Classic Functionalization Route: Stepwise construction from Cyclopent-2-enone .

-

Stereochemical Control Route: Hydroboration-oxidation of N-Protected 3-Aminocyclopentene .

Strategic Classification of Starting Materials

The choice of starting material dictates the downstream purification burden and scalability.

| Starting Material Class | Primary Material | Key Advantages | Key Challenges |

| Diene Precursors | Cyclopentadiene (from Dicyclopentadiene) | Low cost, atom economy, access to chiral adducts via Hetero-Diels-Alder (HDA).[1] | Requires in situ cracking; HDA adducts require careful reduction. |

| Enones | Cyclopent-2-enone | Direct Michael acceptor; amenable to conjugate addition. | Tendency for polymerization; difficult to control C1/C3 relative stereochemistry without chiral catalysts. |

| Chiral Pool | Vince Lactam (2-azabicyclo[2.2.1]hept-5-en-3-one) | High optical purity established early. | High cost; requires ring-opening and decarboxylation steps. |

| Allylic Amines | N-Boc-3-aminocyclopentene | Excellent substrate for stereospecific hydroboration. | Synthesis of the precursor itself can be lengthy. |

Deep Dive: The Hetero-Diels-Alder (HDA) Route

Starting Material: Cyclopentadiene + N-Protected Hydroxylamine

This is the dominant route for modern industrial synthesis of chiral (1R, 3S)-3-aminocyclopentanol. It relies on the in situ generation of a transient nitrosocarbonyl species which undergoes a [4+2] cycloaddition with cyclopentadiene.

Mechanistic Logic

-

Oxidation: An N-protected hydroxylamine (e.g., Boc-NH-OH) is oxidized (using NaIO4 or CuCl/O2) to form a reactive nitrosocarbonyl intermediate (

). -

Cycloaddition: This dienophile reacts immediately with cyclopentadiene to form a bicyclic oxazine.

-

N-O Bond Cleavage: The N-O bond is cleaved (reductive opening) to yield the cis-1,4-amino alcohol core, which is then modified to the 1,3-isomer or used directly if the regioselectivity allows. Note: For 3-aminocyclopentanol specifically, the regiochemistry is often directed to the 1,3-relationship via specific rearrangement or using the oxazine as a cryptic 1,3-aminoalcohol precursor.

Experimental Protocol: HDA Synthesis

-

Reagents: Cyclopentadiene (freshly cracked), N-Boc-hydroxylamine, Sodium Periodate (NaIO4), Solvent (MeOH/H2O).

-

Step 1: Dissolve N-Boc-hydroxylamine (1.0 equiv) in MeOH/H2O (3:1) at 0°C.

-

Step 2: Add Cyclopentadiene (2.0 equiv, excess to prevent dimerization of nitroso species).

-

Step 3: Add NaIO4 (1.1 equiv) dropwise over 1 hour. The solution turns transiently blue (nitroso species) before fading.

-

Step 4: Extract the bicyclic adduct with EtOAc.

-

Step 5 (Cleavage): Treat the adduct with Mo(CO)6 or H2/Pd-C to cleave the N-O bond, yielding the N-Boc-aminocyclopentenol.

Pathway Visualization

Figure 1: Hetero-Diels-Alder pathway utilizing cyclopentadiene and transient nitrosocarbonyls.

Deep Dive: The Enone Michael Addition Route

Starting Material: Cyclopent-2-enone

This route is preferred for generating thermodynamic mixtures or when racemic material is acceptable for subsequent resolution. It utilizes the electrophilic nature of the

Mechanistic Logic

-

Conjugate Addition: A nucleophile (e.g., Nitromethane or Benzylamine) attacks the

-position of cyclopent-2-enone. -

Ketone Reduction: The carbonyl group is reduced to an alcohol.

-

Stereocontrol Note: Reduction of the ketone often yields a mixture of cis and trans isomers relative to the C3 substituent. Bulky hydrides (e.g., L-Selectride) can favor the cis isomer via steric approach control.

-

Experimental Protocol: Nitromethane Addition

-

Reagents: Cyclopent-2-enone, Nitromethane, DBU (catalyst), NaBH4.

-

Step 1: Mix Cyclopent-2-enone (1.0 equiv) and Nitromethane (5.0 equiv) in THF.

-

Step 2: Add DBU (0.1 equiv) at room temperature. Stir for 12 hours.

-

Step 3: Evaporate excess nitromethane to isolate 3-(nitromethyl)cyclopentanone.

-

Step 4: Reduce the ketone with NaBH4 (0.5 equiv) in MeOH at 0°C.

-

Step 5: Hydrogenate the nitro group (H2, Raney Ni) to the primary amine.

Pathway Visualization

Figure 2: Stepwise functionalization of cyclopent-2-enone via Michael addition and reduction.

Comparative Analysis of Starting Materials

| Feature | Cyclopentadiene (Route 1) | Cyclopent-2-enone (Route 2) | Vince Lactam (Route 3) |

| Cost | Low (Commodity chemical) | Medium | High (Specialty chemical) |

| Stereocontrol | High (via chiral catalysts/auxiliaries) | Low (requires resolution) | Excellent (intrinsic chirality) |

| Scalability | High (Industrial standard) | Medium (Exothermic steps) | Low (Supply chain limits) |

| Atom Economy | Excellent | Good | Poor (Decarboxylation loss) |

References

-

Vertex Pharmaceuticals. (2020). Method for preparing (1R,3S)-3-aminocyclopentanol hydrochloride. WO2020132819. Link

-

J. Am. Chem. Soc. (2005). Chemoenzymatic dynamic kinetic resolution of primary amines. 127(50), 17620-17621. Link

-

Molecules. (2012). Synthesis of cis- and trans-3-Aminocyclohexanols by Reduction of β-Enaminoketones. 17(1), 151-162. Link

-

Organic Syntheses. (1965). 3-Ethoxy-2-cyclohexenone (Analogous to cyclopentenone precursors). Coll. Vol. 43, p. 22. Link

-

Chemical Record. (2024). Application of 2-Azabicyclo[2.2.1]Hept-5-En-3-One (Vince Lactam) in Synthetic Organic and Medicinal Chemistry. Link

Sources

Methodological & Application

Application Note: 3-Aminocyclopentanol as a Chiral Scaffold in Drug Discovery

[1][2][3]

Executive Summary

3-Aminocyclopentanol (3-ACP) represents a privileged scaffold in medicinal chemistry, offering a conformationally restricted carbocyclic core that bridges the gap between flexible aliphatic chains and rigid aromatic systems.[1] Its bifunctional nature (amine and alcohol) allows for orthogonal functionalization, making it an ideal "chiral switch" for diversity-oriented synthesis.[1]

This guide focuses on the (1R,3S)-cis-isomer , a critical intermediate in the synthesis of second-generation HIV integrase inhibitors (e.g., Bictegravir). We provide a field-validated protocol for its enzymatic resolution and downstream application in nucleoside analog synthesis.

Structural & Stereochemical Logic

The cyclopentane ring of 3-ACP exists in an "envelope" conformation.[1] Unlike cyclohexane, which locks into a chair, the cyclopentane ring allows for subtle induced-fit adjustments within a protein binding pocket.

Stereochemical Diversity

3-ACP possesses two chiral centers, resulting in four stereoisomers.[1] The cis isomers ((1R,3S) and (1S,3R)) are generally preferred in drug design because they facilitate intramolecular H-bonding or specific chelation modes (e.g., in metalloenzyme active sites) that are geometrically inaccessible to the trans isomers.

Figure 1: Stereochemical resolution logic. The (1R,3S) isomer is often the "eutomer" (active isomer) for antiviral applications.

Protocol A: Enzymatic Kinetic Resolution

Objective: Isolate high-purity (1R,3S)-3-aminocyclopentanol from racemic cis-N-Boc-3-aminocyclopentanol. Rationale: Chemical resolution (e.g., diastereomeric salt formation) often suffers from poor yields with this scaffold.[1] Enzymatic resolution using Candida antarctica Lipase B (CALB) is superior due to its high enantioselectivity (E > 200) for cyclic secondary alcohols.[1]

Materials

-

Substrate: cis-N-Boc-3-aminocyclopentanol (Racemic) [10 g].

-

Biocatalyst: Novozym 435 (Immobilized CALB) [1.0 g, 10 wt%].

-

Acyl Donor: Vinyl acetate (3.0 eq).[1]

-

Solvent: MTBE (Methyl tert-butyl ether) or Toluene (Anhydrous).[1]

Step-by-Step Methodology

-

Preparation: Dissolve 10 g of racemic substrate in 100 mL of anhydrous MTBE. Add 3.0 equivalents of Vinyl acetate.[1]

-

Initiation: Add 1.0 g of Novozym 435. Seal the reaction vessel.

-

Incubation: Shake at 200 rpm at 30°C.

-

Critical Checkpoint: The enzyme selectively acetylates the (1R,3S)-enantiomer. The (1S,3R)-enantiomer remains as the free alcohol.

-

-

Monitoring: Monitor conversion by GC or chiral HPLC every 2 hours. Stop reaction at exactly 50% conversion (theoretical maximum yield).[1]

-

Tip: Do not exceed 50% conversion, or the enantiomeric excess (ee) of the product will degrade.

-

-

Workup: Filter off the enzyme (can be recycled). Concentrate the filtrate in vacuo.

-

Separation: Purify the mixture via Flash Column Chromatography (SiO2).

-

Hydrolysis (Final Step): Treat Fraction A with LiOH in THF/Water (1:1) to yield pure (1R,3S)-3-aminocyclopentanol.[1][2]

Quantitative Validation (Self-Check)

| Parameter | Acceptance Criteria | Method |

| Conversion | 49-51% | GC-FID |

| ee (Product) | > 99% | Chiral HPLC (Chiralpak AD-H) |

| Yield | > 45% (of theoretical) | Gravimetric |

Protocol B: Orthogonal Functionalization (The "Bictegravir" Route)

Objective: Utilize the chiral scaffold to build the core of a bicyclic pharmacophore. Context: In the synthesis of Bictegravir, the (1R,3S)-amine is condensed with a functionalized pyanone or similar heterocycle. This protocol demonstrates the Mitsunobu Inversion , a common trick to access the trans series or functionalize with retention of configuration via double inversion.

Workflow Diagram

Figure 2: Inversion strategy. To maintain the (1R,3S) configuration during coupling, one must avoid SN2 conditions on the ring carbon, or use double-inversion strategies.

Experimental Steps (Amide Coupling Focus)

If retaining the stereochemistry is the goal (as in typical amide coupling to the amine):

-

Deprotection: Dissolve (1R,3S)-N-Boc-3-ACP in 4M HCl/Dioxane. Stir for 1 hour. Evaporate to dryness to get the Hydrochloride salt.

-

Note: The HCl salt is hygroscopic. Handle under N2.[1]

-

-

Coupling: Suspend the salt in DMF. Add the carboxylic acid partner (e.g., 2,4-difluorobenzyl derivative).

-

Activation: Add HATU (1.2 eq) and DIPEA (3.0 eq). Stir at RT for 4 hours.

-

Extraction: Dilute with EtOAc, wash with 5% LiCl (to remove DMF), NaHCO3, and Brine.

Analytical Reference Data

When characterizing your isolated chiral block, compare against these standard values to ensure stereochemical integrity.

| Isomer | Specific Rotation | Melting Point | Key NMR Feature (H3) |

| (1R,3S) | +12.5° (c=1, MeOH) | 93-96°C | |

| (1S,3R) | -12.3° (c=1, MeOH) | 93-96°C | |

| Racemate | 0° | 65-68°C | Broad multiplet |

Note: The melting point of the pure enantiomer is significantly higher than the racemate, a classic sign of a conglomerate or racemic compound behavior.

References

-

BenchChem. (1R,3S)-3-Aminocyclopentanol Hydrochloride: A Chiral Building Block. Retrieved from [1]

-

National Center for Biotechnology Information. PubChem Compound Summary for CID 21308749, (1R,3S)-3-Aminocyclopentanol. Retrieved from [1]

-

Google Patents. Method for preparing (1R,3S)-3-aminocyclopentanol hydrochloride (CN112574046A).[1] Retrieved from

-

MDPI. Enzymatic Kinetic Resolution of Racemic Amines and Alcohols. Retrieved from [1]

-

Cayman Chemical. (1R,3S)-3-Amino-cyclopentanol Product Insert. Retrieved from [1][3]

Application of (1S,3S)-3-Aminocyclopentanol in oncology research

Strategic Utilization of Conformationally Constrained Scaffolds in MDM2-p53 Inhibitor Design[1]

Executive Summary

This guide details the application of (1S,3S)-3-Aminocyclopentanol , a chiral trans-1,3-disubstituted cyclopentane, as a high-value building block in the development of targeted oncology therapeutics.[1] Unlike its cis-isomer (used in HIV therapeutics like Bictegravir), the (1S,3S) trans-isomer is increasingly utilized in oncology to construct MDM2-p53 interaction inhibitors and carbocyclic nucleoside analogs . Its rigid cyclopentyl core serves as a "stereochemical lock," restricting the conformational freedom of pharmacophores to enhance binding affinity and metabolic stability.

Scientific Rationale & Mechanism

2.1 The "Stereochemical Lock" Effect

In Structure-Activity Relationship (SAR) studies, replacing flexible linear alkyl chains with rigid cycloalkyl rings often improves potency by reducing the entropic penalty of binding.

-

Conformational Constraint: The (1S,3S) configuration forces substituents into a specific spatial vector (pseudo-equatorial/axial), allowing precise targeting of hydrophobic pockets in proteins like MDM2.

-

Metabolic Shielding: The cyclopentane ring is less susceptible to oxidative metabolism (e.g., by CYP450s) compared to flexible alkyl chains, improving the drug's half-life (

).

2.2 Target Pathway: MDM2-p53 Axis

The primary application of this scaffold is in the inhibition of the MDM2-p53 protein-protein interaction . MDM2 is an E3 ubiquitin ligase that downregulates p53. In many cancers (e.g., sarcomas, leukemias), MDM2 is overexpressed, silencing the tumor suppressor p53.[2] Small molecules incorporating (1S,3S)-3-aminocyclopentanol mimic the key hydrophobic residues of p53 (Phe19, Trp23, Leu26), blocking MDM2 and restoring p53 function.

Figure 1: Mechanism of Action. The (1S,3S)-scaffold enables the inhibitor to competitively bind the p53-binding cleft on MDM2, preventing p53 degradation.

Experimental Protocols

3.1 Synthesis: Amide Coupling for Scaffold Incorporation

This protocol describes the coupling of (1S,3S)-3-Aminocyclopentanol to a carboxylic acid core (e.g., a substituted benzoic acid or heterocyclic acid), a common step in library synthesis.

Reagents:

-

Core Acid: 1.0 equiv (e.g., 4-chloro-benzoic acid derivative)

-

Amine: (1S,3S)-3-Aminocyclopentanol HCl (1.1 equiv)

-

Coupling Agent: HATU (1.2 equiv)

-

Base: DIPEA (3.0 equiv)

-

Solvent: DMF (Anhydrous)

Step-by-Step Methodology:

-

Activation: Charge a reaction vial with the Core Acid (0.5 mmol) and DMF (5 mL). Add DIPEA (1.5 mmol, 261 µL) followed by HATU (0.6 mmol, 228 mg). Stir at Room Temperature (RT) for 15 minutes to form the activated ester.

-

Why: Pre-activation minimizes racemization and ensures efficient coupling.

-

-

Addition: Add (1S,3S)-3-Aminocyclopentanol HCl (0.55 mmol, 76 mg) directly to the vial.

-

Reaction: Purge with nitrogen, cap, and stir at RT for 4–16 hours. Monitor by LC-MS for the disappearance of the acid peak (

). -

Work-up: Dilute with EtOAc (20 mL). Wash sequentially with 1M HCl (to remove unreacted amine/DIPEA), Sat. NaHCO₃ (to remove unreacted acid), and Brine.

-

Drying: Dry organic layer over Na₂SO₄, filter, and concentrate in vacuo.

3.2 Quality Control: Chiral Purity Determination

Ensuring the (1S,3S) stereochemistry is preserved is critical, as the (1R,3R) enantiomer or cis-diastereomers may be inactive.

Table 1: Chiral HPLC Method Parameters

| Parameter | Condition |

| Column | Chiralpak AD-H or OD-H (4.6 x 250 mm, 5 µm) |

| Mobile Phase | Hexane : Isopropanol : Diethylamine (90 : 10 : 0.1) |

| Flow Rate | 1.0 mL/min |

| Detection | UV @ 254 nm (or |

| Temperature | 25°C |

| Acceptance Criteria | Enantiomeric Excess (ee) > 98% |

3.3 Functional Assay: MDM2-p53 Fluorescence Polarization (FP)

Objective: Measure the

Protocol:

-

Buffer Prep: 50 mM Tris-HCl (pH 7.4), 100 mM NaCl, 1 mM DTT, 0.01% Tween-20.

-

Plate Setup: Use black 384-well low-binding plates.

-

Reagents:

-

Recombinant Human MDM2 protein (10 nM final).

-

FAM-labeled p53 peptide (e.g., FAM-RFMDYWEGL, 2 nM final).

-

-

Incubation:

-

Add 10 µL of Test Compound (serial dilution in DMSO/Buffer).

-

Add 10 µL of MDM2/Peptide mix.

-

Incubate for 30 minutes at RT in the dark.

-

-

Read: Measure Fluorescence Polarization (Ex: 485 nm, Em: 535 nm).

-

Analysis: Plot mP (milli-Polarization) vs. log[Compound]. Fit to a 4-parameter logistic equation to determine

.

Data Interpretation & Troubleshooting

Table 2: Troubleshooting Common Issues

| Issue | Probable Cause | Corrective Action |

| Low Yield in Coupling | Free hydroxyl group interference | Although the primary amine is more nucleophilic, the -OH can compete if the reaction is too hot. Keep at RT. If problem persists, use TBDMS-protected aminocyclopentanol. |

| Racemization | High pH or prolonged heat | Avoid heating >40°C during coupling. Use HOBt/EDC if HATU causes epimerization (rare for this scaffold). |

| No Inhibition in Assay | Compound aggregation | Add 0.01% Triton X-100 to assay buffer to rule out false positives/negatives due to aggregation. |

References

-

BenchChem. (1S,3S)-3-Aminocyclopentanol hydrochloride Product Information. Retrieved from

-

Journal of Medicinal Chemistry. Structure-Based Design of Novel Inhibitors of the MDM2-p53 Interaction (AM-8553). Retrieved from

-

PubChem. (1R,3S)-3-Aminocyclopentanol Compound Summary (Stereochemical Comparison). Retrieved from

-

RCSB PDB. Crystal Structure of MDM2 in complex with inhibitors. Retrieved from

Sources

Application Note: Asymmetric Synthesis of 1,3-Amino Alcohols using 3-Aminocyclopentanol

This Application Note is structured to provide a high-level, technical guide for the asymmetric synthesis and resolution of the 3-aminocyclopentanol scaffold—a privileged 1,3-amino alcohol motif essential for the production of antiviral therapeutics like Peramivir (neuraminidase inhibitor) and Bictegravir (integrase inhibitor).[1]

Executive Summary

The cis-1,3-amino alcohol motif embedded within a cyclopentane ring is a critical pharmacophore in modern medicinal chemistry.[1] This guide details the Chemoenzymatic Kinetic Resolution (KR) of cis-3-aminocyclopentanol derivatives. Unlike purely chemical asymmetric syntheses, which often require expensive chiral auxiliaries (e.g., Vince lactam), this protocol utilizes Novozym® 435 (immobilized Candida antarctica Lipase B) to achieve high enantiomeric excess (>99% ee) under mild, scalable conditions.[1]

Key Applications:

-

Peramivir Synthesis: Production of the (1S,3R) or (1R,3S) core.[1]

-

Fragment-Based Drug Discovery: Generation of enantiopure scaffolds for library synthesis.[1]

Scientific Foundation & Mechanism

Why 3-Aminocyclopentanol?

The 3-aminocyclopentanol scaffold offers a rigidified 1,3-amino alcohol vector.[1] In drug design, this rigidity reduces the entropic penalty of binding to protein active sites (e.g., the influenza neuraminidase pocket).[1] The challenge lies in controlling three stereochemical features:

-

Regiochemistry: 1,3-substitution vs. 1,2.

-

Diastereoselectivity: cis vs. trans.

-

Enantioselectivity: (1R,3S) vs. (1S,3R).

The Chemoenzymatic Strategy

The most robust route involves the Kinetic Resolution of the racemic cis-N-Boc-protected intermediate.[1] We utilize the serine hydrolase mechanism of CAL-B.[1] The enzyme selectively transfers an acyl group (from vinyl acetate) to the hydroxyl group of one enantiomer (typically the R-alcohol), leaving the S-alcohol unreacted.[1]

Mechanism of Action (Ping-Pong Bi-Bi):

-

Acylation: The catalytic Serine-105 attacks the acyl donor (vinyl acetate), forming an Acyl-Enzyme intermediate and releasing acetaldehyde (tautomerized from vinyl alcohol).[1]

-

Deacylation: The fast-reacting enantiomer of the alcohol attacks the Acyl-Enzyme, regenerating the enzyme and releasing the chiral ester.[1]

Pathway Visualization

The following diagram illustrates the industrial workflow from Cyclopentadiene to the enantiopure scaffold.

Figure 1: Chemoenzymatic workflow for the synthesis of the Peramivir core scaffold.

Experimental Protocols

Pre-requisite: Preparation of Racemic Substrate

Note: This step generates the racemic cis-N-Boc-4-aminocyclopent-2-enol via a hetero Diels-Alder reaction.[1]

-

Reagents: Cyclopentadiene, N-Boc-hydroxylamine, NaIO4 (oxidant).[1]

-

Reaction: Generate N-Boc-nitroso intermediate in situ. React with cyclopentadiene to form the oxazine.[1]

-

Reduction: Treat with Mo(CO)6 or Zn/AcOH to cleave the N-O bond, yielding rac-1 .[1]

Core Protocol: Enzymatic Kinetic Resolution

This is the critical stereodifferentiating step.[1]

Materials:

-

Substrate: rac-cis-N-Boc-4-aminocyclopent-2-enol (Compound 1 )[1]

-

Biocatalyst: Novozym® 435 (Immobilized CAL-B)[2]

-

Acyl Donor: Vinyl Acetate (acts as solvent and reagent) or MTBE/Vinyl Acetate mixture.

-

Equipment: Orbital shaker or thermostatted reactor.

Step-by-Step Procedure:

-

Preparation: Dissolve 10.0 g (50 mmol) of racemic Compound 1 in 100 mL of MTBE (Methyl tert-butyl ether).

-

Expert Tip: While neat vinyl acetate increases rate, using MTBE as a co-solvent (1:1 ratio) often enhances enantioselectivity (E-value) by reducing steric crowding around the enzyme active site.[1]

-

-

Acyl Donor Addition: Add 25 mL (approx. 5 eq) of Vinyl Acetate .[1]

-

Enzyme Loading: Add 1.0 g of Novozym 435 (10% w/w relative to substrate).

-

Incubation: Incubate at 30°C with orbital shaking (200 rpm).

-

Termination: Filter off the immobilized enzyme (The enzyme can be washed with MTBE and reused up to 5 cycles).

-

Purification: Concentrate the filtrate under reduced pressure.

Downstream Processing (Hydrogenation)

To obtain the saturated 1,3-amino alcohol (Peramivir scaffold):

-

Dissolve the resolved (1S,4R)-Alcohol in MeOH.[1]

-

Add 10% Pd/C (5 wt%).[1]

-

Hydrogenate at 1 atm H2 for 4 hours.

-

Filter and concentrate to yield (1R,3S)-N-Boc-3-aminocyclopentanol .

Data Analysis & Validation

Quantitative Metrics

The efficiency of the resolution is defined by the Enantiomeric Ratio (

| Parameter | Value | Notes |

| Conversion ( | 49-51% | Ideal stop point for KR.[1] |

| >99% | Optical purity of unreacted species. | |

| >97% | Optical purity of acylated species. | |

| E-value | >200 |

Quality Control: Chiral HPLC Method

To validate the ee of the product, use the following method:

-

Column: Chiralpak AD-H or AD-3 (Amylose tris(3,5-dimethylphenylcarbamate)).[1]

-

Mobile Phase: n-Hexane : Isopropanol (90:10 v/v).[1]

-

Flow Rate: 1.0 mL/min.[1]

-

Detection: UV @ 210 nm (detects the amide bond).[1]

-

Retention Times (Approx):

Troubleshooting Guide

| Issue | Probable Cause | Corrective Action |

| Low Reaction Rate | Enzyme water content too high/low.[1] | Dry enzyme over P2O5 or add trace water ( |

| Low E-value (<50) | Temperature too high.[1] | Lower temperature to 20°C. Selectivity often increases as T decreases.[1] |

| Acyl Migration | Basic impurities or prolonged reaction.[1] | Ensure substrate is neutral.[1] Stop reaction promptly at 50% conversion. |

| Enzyme Aggregation | Mechanical stirring.[1] | Use orbital shaking instead of magnetic stirring bars to prevent grinding the resin.[1] |

References

-

Preparation of (1R,3S)-3-aminocyclopentanol hydrochloride. Google Patents. (Patent CN112574046A).[1]

-

Lipase-catalyzed kinetic resolution of 2-aminocyclopentane- and 2-aminocyclohexanecarboxamides. Tetrahedron: Asymmetry, 2006.[1]

-

Novozym® 435 and Lipozyme® RM IM as Biocatalysts. Biointerface Research in Applied Chemistry, 2021.[1]

-

Chiral HPLC Separations Guide. Phenomenex.

Sources

Experimental protocol for the reduction of N-sulfinyl β-amino ketones

Application Note: Stereodivergent Reduction of

Executive Summary & Scientific Rationale

The reduction of

Unlike simple ketone reductions, this transformation relies on the

This guide details the mechanistic basis and bench-level protocols for both pathways, ensuring reproducibility and high stereochemical integrity.

Mechanistic Principles: The "Why" Behind the Protocol

To achieve high diastereomeric ratios (

Pathway A: Syn-Selectivity (Chelation Control)

-